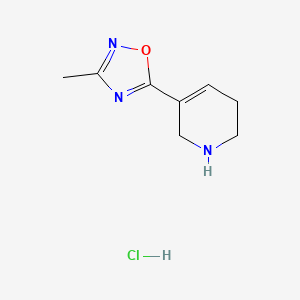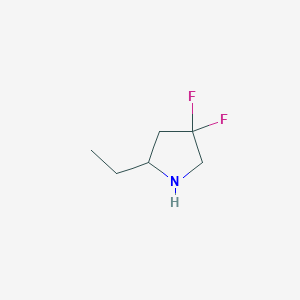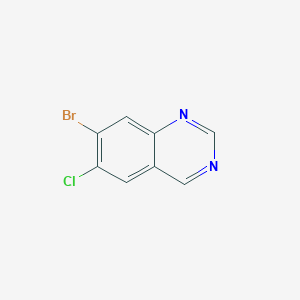
7-Bromo-6-chloroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-6-chloroquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of bromine and chlorine atoms in the quinazoline ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-chloroquinazoline typically involves the halogenation of quinazoline derivatives. One common method includes the reaction of 6-chloroquinazoline with bromine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling: Palladium or nickel catalysts with phosphine ligands in the presence of organometallic reagents.
Major Products: The major products formed from these reactions include various substituted quinazolines, which can have enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its role in inhibiting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 7-Bromo-6-chloroquinazoline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism may vary depending on the specific application and the target molecule .
Comparison with Similar Compounds
6-Bromoquinazoline: Shares similar halogenation but differs in the position of the halogen atoms.
4-Chloroquinazoline: Another halogenated quinazoline with different substitution patterns.
Uniqueness: 7-Bromo-6-chloroquinazoline is unique due to its specific halogenation pattern, which imparts distinct reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .
Properties
Molecular Formula |
C8H4BrClN2 |
|---|---|
Molecular Weight |
243.49 g/mol |
IUPAC Name |
7-bromo-6-chloroquinazoline |
InChI |
InChI=1S/C8H4BrClN2/c9-6-2-8-5(1-7(6)10)3-11-4-12-8/h1-4H |
InChI Key |
CINVDPMTQBCSFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=CC(=C1Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



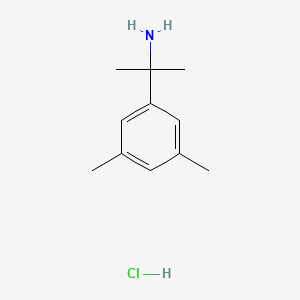
![3-Chloro-5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15329694.png)
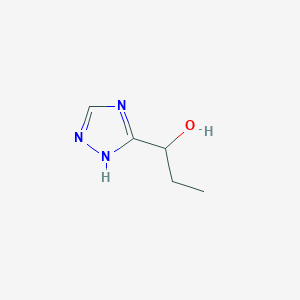
![4-bromo-7-chloroBenzo[b]thiophene-2-carboxylic acid](/img/structure/B15329704.png)
![5-Fluoro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B15329708.png)
![3,4-Dichloro-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B15329716.png)
![(2S)-3-(1H-indol-3-yl)-2-(6,8,17,19-tetraoxo-18-tridecan-7-yl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl)propanoic acid](/img/structure/B15329720.png)
![7-Chloro-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B15329728.png)
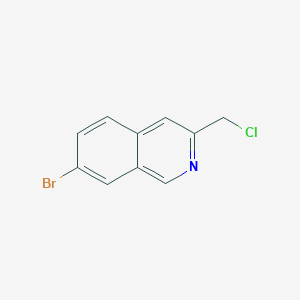
![N-[[4-(4,4-dimethylcyclohexyl)oxy-5-fluoro-2-methoxyphenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B15329738.png)
![tert-Butyl 2-oxo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15329744.png)
